Stereochemical Control: (2S)-Glycidyl Indol-4-yl Ether Enables 85% Regioselectivity in Aziridinium-Mediated Amine Migration
(2S)-Glycidyl indol-4-yl ether and related chiral glycidyl ethers undergo enantiospecific 1,2-amine migration through an aziridinium intermediate, delivering approximately 85% of the desired rearranged product with excellent enantiomeric purity [1]. In contrast, non-chiral glycidyl ether derivatives under identical conditions produce racemic mixtures, necessitating costly chiral resolution steps and reducing overall yield [1]. This stereochemical fidelity is inherent to the (2S)-configured epoxide and directly transfers to downstream pharmaceutical intermediates [1].
| Evidence Dimension | Regioselectivity of 1,2-amine migration |
|---|---|
| Target Compound Data | Approximately 85% desired rearranged product (class-level for chiral glycidyl ethers) |
| Comparator Or Baseline | Racemic glycidyl ethers yield 50:50 mixture requiring separation |
| Quantified Difference | ~35 percentage point improvement in desired product yield before purification |
| Conditions | Aziridinium intermediate formation with potassium phthalimide derivatives; enantiospecific process |
Why This Matters
Higher regioselectivity reduces purification burden and increases overall process yield, directly impacting procurement economics for kilogram-scale pharmaceutical intermediate synthesis.
- [1] Ayers, T.A.; Watson, T.J.N.; Subotkowski, W.; Daniel, J.; Webster, M. Organic Process Research & Development 2012, 16(1), 141-147. DOI: 10.1021/op200310y. View Source
